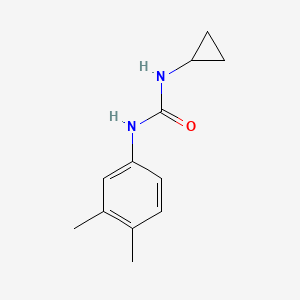
N-cyclopropyl-N'-(3,4-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(3,4-dimethylphenyl)urea, commonly known as CDU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDU is a urea derivative that has a cyclopropyl group attached to the nitrogen atom, and a 3,4-dimethylphenyl group attached to the carbonyl group.
Mécanisme D'action
The mechanism of action of CDU is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell proliferation and growth. CDU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, CDU may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CDU has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CDU has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. Additionally, CDU has been found to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CDU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CDU is also relatively inexpensive compared to other compounds that are used in scientific research. However, CDU has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. CDU may also have off-target effects on other enzymes and proteins, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CDU. One area of interest is the development of CDU derivatives with improved potency and selectivity for specific enzymes and proteins. Another area of research is the investigation of CDU's potential use in combination with other chemotherapeutic agents, to enhance their efficacy and reduce their toxicity. Additionally, CDU may be useful in the development of new treatments for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, CDU is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. CDU has shown promising results in the treatment of cancer, fungal and bacterial infections, and inflammatory diseases. The synthesis method of CDU has been extensively studied, and various modifications have been made to improve the yield and purity of the compound. While CDU has several advantages for lab experiments, it also has some limitations, and future research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of CDU involves the reaction of cyclopropyl isocyanate with 3,4-dimethylphenylamine in the presence of a base, such as sodium hydroxide. The reaction yields CDU as a white crystalline solid with a melting point of 166-168°C. The synthesis method of CDU has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
CDU has shown promising results in various scientific research applications. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of cancer cells. CDU has also been investigated for its antifungal and antimicrobial properties, and has been found to be effective against several strains of fungi and bacteria.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-11(7-9(8)2)14-12(15)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLELBIYRKEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

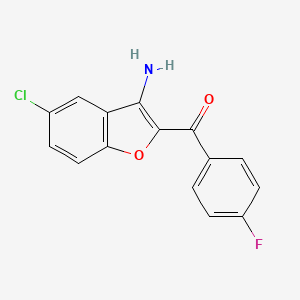
![1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B5372306.png)
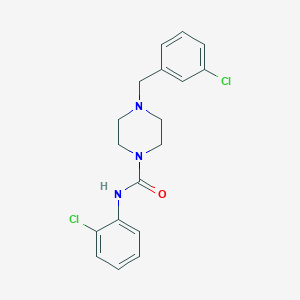
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372330.png)
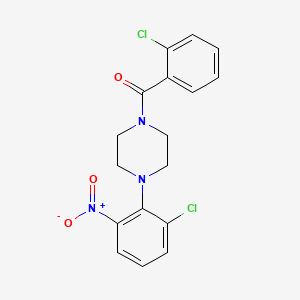
![1-acetyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-piperidinecarboxamide](/img/structure/B5372336.png)
![1-{6-[4-(4-chlorobenzyl)-4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5372339.png)
![2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5372340.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372341.png)
![2-methyl-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5372354.png)
![2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5372357.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5372363.png)
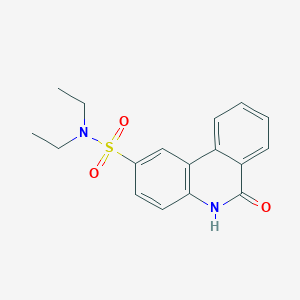
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5372375.png)